1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4-METHYLPHENYL)-1-ETHANONE
Description
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4-METHYLPHENYL)-1-ETHANONE is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-8-10-15(11-9-14)13-18(20)19-12-4-6-16-5-2-3-7-17(16)19/h2-3,5,7-11H,4,6,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGLUIWVUNNLFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4-METHYLPHENYL)-1-ETHANONE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Ethanone Group: The ethanone group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Substitution with the 4-Methylphenyl Group: The final step involves the substitution of the ethanone group with a 4-methylphenyl group through a nucleophilic aromatic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4-METHYLPHENYL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include various quinoline derivatives with modified functional groups.
Scientific Research Applications
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4-METHYLPHENYL)-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are studied for their potential as pharmaceuticals and agrochemicals.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and cancer.
Industry: The compound is used in the development of new materials, such as dyes and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4-METHYLPHENYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. For example, in its potential anticancer activity, the compound may inhibit certain enzymes or proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4-METHYLPHENYL)-1-ETHANONE can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Camptothecin: A quinoline alkaloid with potent anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
